Menadion-Natriumbisulfit

Übersicht

Beschreibung

Menadion-Natriumbisulfit ist ein synthetisches Derivat von Menadion, auch bekannt als Vitamin K3. Es ist eine wasserlösliche Verbindung, die eine wichtige Rolle in verschiedenen biologischen Prozessen spielt, insbesondere in der Blutgerinnung. This compound wird aufgrund seiner Vitamin-K-Aktivität häufig als Nahrungsergänzungsmittel in Tierfutter verwendet .

Wissenschaftliche Forschungsanwendungen

Menadion-Natriumbisulfit hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in zellulären Prozessen untersucht, einschließlich oxidativer Stressreaktionen und Enzymregulation.

Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei Blutgerinnungsstörungen und als Antikrebsmittel.

Industrie: Es wird in Tierfutter verwendet, um den Nährwert zu verbessern und das gesunde Wachstum von Nutztieren zu fördern

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene Mechanismen:

Umwandlung in Vitamin K2: Im Körper wird this compound in Vitamin K2 umgewandelt, das für die Aktivierung von Gerinnungsfaktoren im Blut unerlässlich ist.

Regulation von oxidativem Stress: Die Verbindung kann oxidativen Stress induzieren, was zur Aktivierung verschiedener stressbezogener Pfade und Proteine führt.

Enzymaktivierung: this compound wirkt als Kofaktor für Enzyme, die an der γ-Carboxylierung von Glutaminsäureresten beteiligt sind, was für die Blutgerinnung entscheidend ist.

Wirkmechanismus

Target of Action

Menadione sodium bisulfite, also known as Vitamin K3, primarily targets the liver where it is converted into menaquinone . It acts as a cofactor in the synthesis of several blood clotting factors, including Factor II (prothrombin), VII, IX, X, and proteins C and S . These factors play a crucial role in the normal clotting of blood .

Mode of Action

Menadione sodium bisulfite interacts with its targets by acting as a vitamin K analogue. It is involved in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This process is essential for these factors to bind calcium ions to phospholipid surfaces, which is a critical step in the coagulation cascade .

Biochemical Pathways

Menadione sodium bisulfite affects the biochemical pathway related to blood clotting. It is involved in the gamma-carboxylation of glutamic acid residues of clotting factors, which is a necessary step for the coagulation cascade . Additionally, it is converted into menaquinone in the liver, a form of Vitamin K2 .

Pharmacokinetics

Menadione sodium bisulfite is a fat-soluble vitamin precursor that requires bile for absorption from the gastrointestinal tract . After absorption, it accumulates in the liver .

Result of Action

The primary known function of menadione sodium bisulfite is to assist in the normal clotting of blood . It may also play a role in normal bone calcification . An overdose can be detrimental, especially to infants, who may suffer from extensive hemorrhaging or kernicterus, a form of severe brain damage .

Action Environment

The action of menadione sodium bisulfite can be influenced by environmental factors. For instance, it should be handled with adequate ventilation to minimize dust generation and accumulation . Contact with eyes, skin, and clothing should be avoided, and ignition sources should be eliminated due to its potential reactivity .

Biochemische Analyse

Biochemical Properties

Menadione sodium bisulfite participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it favors the formation of prothrombin and speeds up blood coagulation . This interaction enhances its antihemorrhagic activity compared to natural vitamins K .

Cellular Effects

Menadione sodium bisulfite has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase the production of reactive oxygen species, which are molecules that can damage or kill cancer cells .

Molecular Mechanism

Menadione sodium bisulfite exerts its effects at the molecular level through various mechanisms. It is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S .

Temporal Effects in Laboratory Settings

The effects of Menadione sodium bisulfite change over time in laboratory settings. It has been reported that toxic effects can be seen on isolated cells, rats, and other animal models in the laboratory, but at levels tremendously higher than could ever be achieved by eating foods supplemented with Vitamin K3 .

Dosage Effects in Animal Models

The effects of Menadione sodium bisulfite vary with different dosages in animal models. For instance, Sprague-Dawley rats received gradually increasing oral doses of menadione for 6 weeks, starting at 5 mg/kg bodyweight per day and increasing to 20 mg/kg bodyweight per day in the third week and 40 mg/kg bodyweight per day in the fifth week of treatment .

Metabolic Pathways

Menadione sodium bisulfite is involved in several metabolic pathways. It is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 .

Transport and Distribution

Menadione sodium bisulfite is transported and distributed within cells and tissues. The release of menadione can occur in the intestine and it can undergo prenylation both in the intestine and tissues . Menadione is expected to be absorbed from both the small intestine and colon of animals by passive diffusion .

Subcellular Localization

It is known that menadione can penetrate the blood–brain barrier , suggesting that it may have effects in various subcellular compartments.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Menadion-Natriumbisulfit kann mit verschiedenen Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von Menadion mit Natriumbisulfit. Der Prozess beinhaltet typischerweise das Lösen von Menadion in einem geeigneten Lösungsmittel und die anschließende Zugabe von Natriumbisulfit unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von this compound oft die Verwendung von 3,4-Dihydro-1(2H)-naphthon als Rohstoff. Diese Verbindung wird dann einer Reihe von Reaktionen, einschließlich Oxidation und Sulfonierung, unterzogen, um this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Menadion-Natriumbisulfit unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Umwandlung in aktive Formen von Vitamin K im Körper unerlässlich .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann oxidiert werden, um Menadion zu bilden, das dann weiter zu Vitamin K2 umgewandelt wird.

Reduktion: Die Verbindung kann zu Menadiol reduziert werden, einer Hydrochinonform, die eine Rolle in biologischen Systemen spielt.

Substitution: this compound kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, was zur Bildung verschiedener Derivate führt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Menadion, Menadiol und verschiedene Vitamin-K-Derivate .

Vergleich Mit ähnlichen Verbindungen

Menadion-Natriumbisulfit ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner Wasserlöslichkeit und spezifischen biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Menadion (Vitamin K3): Eine fettlösliche Form von Vitamin K, die aufgrund ihrer potenziellen Toxizität weniger häufig verwendet wird.

Menadiol (Vitamin K4): Ein wasserlösliches Derivat, das ebenfalls im Körper zu aktivem Vitamin K umgewandelt wird.

Phyllochinon (Vitamin K1): Eine natürlich vorkommende Form von Vitamin K, die in Pflanzen vorkommt.

Menaquinon (Vitamin K2): Eine Form von Vitamin K, die von Bakterien produziert wird und in fermentierten Lebensmitteln vorkommt

This compound zeichnet sich durch seine verbesserte Löslichkeit und Wirksamkeit bei der Förderung der Blutgerinnung und anderer biologischer Prozesse aus.

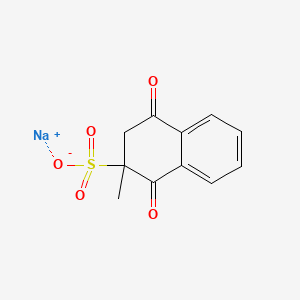

Eigenschaften

CAS-Nummer |

130-37-0 |

|---|---|

Molekularformel |

C11H10NaO5S |

Molekulargewicht |

277.25 g/mol |

IUPAC-Name |

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate |

InChI |

InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16); |

InChI-Schlüssel |

CPXLSZUJVOZQLO-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

57414-02-5 130-37-0 |

Piktogramme |

Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

130-36-9 (Parent) |

Synonyme |

2-Methyl-1,4-naphthalenedione 2-Methyl-1,4-naphthoquinone 2-Methylnaphthoquinone Bisulfite, Menadione Bisulfite, Menadione Sodium Menadione Menadione bisulfite Menadione sodium bisulfite Menadione sodium bisulfite, trihydrate Sodium Bisulfite, Menadione Vicasol Vikasol Vitamin K 3 Vitamin K3 Vitamin K3 sodium bisulfite |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does menadione sodium bisulfite interact with cells to exert its effects?

A1: While the exact mechanisms of action are still being investigated, research suggests that MSB exerts its effects through multiple pathways. One key aspect involves its redox cycling properties, leading to the generation of reactive oxygen species (ROS) []. These ROS can interact with cellular components, including DNA, proteins, and lipids, potentially impacting various cellular functions [].

Q2: What are the downstream effects of menadione sodium bisulfite's interaction with its targets?

A2: The downstream effects of MSB vary depending on the cell type, concentration, and exposure time. Some observed effects include:* Depletion of Glutathione (GSH): MSB can deplete GSH, a crucial cellular antioxidant, potentially increasing susceptibility to oxidative stress [].* Impact on NADPH levels: MSB can disrupt the NADPH pool, a critical factor in cellular redox balance, potentially influencing various metabolic processes [].* Modulation of gene expression: Studies suggest MSB can influence gene expression, particularly those involved in oxidative stress response and iron metabolism [].* Induction of plant defenses: In plants, MSB has been shown to trigger defense responses, including the accumulation of phytoalexins, enhancing resistance to pathogens [].

Q3: What is the molecular formula, weight, and spectroscopic data for menadione sodium bisulfite?

A3:* Molecular Formula: C11H9O6SNa* Molecular Weight: 292.25 g/mol* Spectroscopic Data: While the provided papers don't detail specific spectroscopic data, characteristic peaks can be observed using techniques like UV-Vis spectrophotometry (e.g., maximum absorbance around 261 nm) [, ].

Q4: How does the stability of menadione sodium bisulfite compare to other vitamin K3 preparations?

A4: Studies show that MSB's stability can be influenced by various factors, including temperature, humidity, and the presence of other ingredients [, ]. Research suggests that compared to menadione dimethylpyrimidinol bisulfite (MDPB), MSB tends to be less stable under heat, moisture, and pressure during processes like pelleting [].

Q5: Are there specific formulations that enhance menadione sodium bisulfite's stability in animal feed?

A5: Yes, research indicates that encapsulating MSB in micro-capsule or micro-sphere formulations can improve its stability during feed processing, particularly during pelleting [].

Q6: Does the available research describe any catalytic properties or applications of menadione sodium bisulfite?

A6: The provided research primarily focuses on the biological activities and applications of MSB, without delving into its potential catalytic properties.

Q7: Has computational chemistry been used to study menadione sodium bisulfite?

A7: The provided research doesn't offer details on computational studies regarding MSB's interactions or properties.

Q8: How do structural modifications to menadione sodium bisulfite affect its biological activity?

A8: While specific SAR studies aren't described in these papers, research highlights the importance of the methyl group in MSB's structure []. Substitution of this methyl group with larger alkyl groups, as seen in vitamin K1 and K2, leads to a loss of the anti-MRSA activity observed with MSB [].

Q9: What factors influence the stability of menadione sodium bisulfite in pharmaceutical preparations?

A9: Research indicates that factors like pH, temperature, and exposure to light can impact MSB's stability in solutions [, ]. Complex formation with glutathione (GSH) has been shown to enhance its photostability [].

Q10: What SHE (Safety, Health, and Environment) regulations are relevant to the handling and use of menadione sodium bisulfite?

A10: While specific SHE regulations aren't discussed in the papers, researchers and manufacturers must adhere to relevant safety guidelines for handling chemicals.

Q11: How is menadione sodium bisulfite metabolized in calves?

A11: Research in calves indicates that intestinal microorganisms play a crucial role in MSB metabolism. They convert it to menaquinone-4, which is then absorbed and stored primarily in the liver [].

Q12: What in vitro models have been used to investigate the activity of menadione sodium bisulfite?

A12: Studies have utilized various in vitro models, including cell lines like murine leukemia L1210 [] and bacterial cultures of Staphylococcus aureus [] and Escherichia coli [], to assess MSB's effects on cell growth, oxidative stress, and other cellular processes.

Q13: What in vivo models have been used to study the effects of menadione sodium bisulfite?

A13: Research has employed various animal models, including:* Chicks: Used to investigate MSB's effects on vitamin K activity, blood clotting, and response to cecal coccidiosis [, , , , ].* Rats: Employed to assess MSB's impact on prothrombin time, blood coagulation factors, and its role in reversing dicumarol-induced hypoprothrombinemia [, ].* Calves: Used to study the metabolism of MSB and its conversion to menaquinone-4 by intestinal microorganisms [].* Fish (Mummichog Fundulus heteroclitus): Used to investigate the effects of vitamin K deficiency on fish health and reproduction, with MSB provided as a dietary supplement in control groups [].

Q14: Is there evidence of resistance development to menadione sodium bisulfite in any organisms?

A14: The provided research does not specifically address resistance development to MSB.

Q15: What are the potential toxic effects of menadione sodium bisulfite?

A15: While generally considered safe at appropriate doses, excessive MSB can lead to adverse effects, primarily due to its pro-oxidant properties.

Q16: Are there any drug delivery strategies being explored to improve the targeting of menadione sodium bisulfite?

A16: The provided research doesn't delve into specific drug delivery strategies for MSB.

Q17: Are there any known biomarkers associated with menadione sodium bisulfite's activity or efficacy?

A17: While the provided research doesn't explicitly mention specific biomarkers for MSB, they highlight measurable parameters like prothrombin time, clotting factor activity, and GSH levels, which can be used to assess its biological effects [, , , ].

Q18: What analytical techniques are commonly employed to quantify menadione sodium bisulfite in various matrices?

A18: Several analytical methods have been utilized to quantify MSB:* High-Performance Liquid Chromatography (HPLC): Employed to determine MSB content in injections, tablets, and animal feed, often coupled with UV detection [, , , ].* Spectrophotometry: Used to measure MSB concentration based on its absorbance at specific wavelengths, particularly around 261 nm [, ].* Chemiluminescence (CL) Flow Injection Analysis: Utilized for the sensitive determination of MSB, based on its ability to either enhance or suppress chemiluminescence reactions [, ].

Q19: What is the environmental fate of menadione sodium bisulfite?

A19: The provided research doesn't provide specific information on the environmental fate or degradation of MSB.

Q20: How does the solubility of menadione sodium bisulfite in various solvents affect its bioavailability?

A20: MSB's solubility in water and various alcohol-water mixtures has been studied, and its solubility influences its bioavailability and applications in different formulations [].

Q21: What validation parameters are important for analytical methods used to quantify menadione sodium bisulfite?

A21: Analytical method validation for MSB quantification typically involves assessing parameters such as:* Linearity: Ensuring a linear relationship between the analyte concentration and the instrument response over a defined range [, , ].* Accuracy: Determining the closeness of measured values to the true value, often assessed through recovery studies [, , ].* Precision: Evaluating the agreement between replicate measurements, expressed as relative standard deviation (RSD) [, , , , ].* Specificity: Demonstrating the method's ability to distinguish MSB from other components in the sample matrix [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.